4-(Dimethylamino)cyclohexanol
Overview
Description
4-(Dimethylamino)cyclohexanol is an organic compound with the molecular formula C8H17NO. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and a dimethylamino group is substituted at the fourth position. This compound is known for its unique chemical properties and applications in various scientific fields .
Mechanism of Action
Target of Action
It is structurally similar to the compound venlafaxine , which primarily targets the μ-opioid receptors . It’s also worth noting that cyclohexanol, a related compound, has been found to interact with Alcohol dehydrogenase 1B .
Mode of Action
Based on its structural similarity to venlafaxine, it may bind to μ-opioid receptors and inhibit the reuptake of norepinephrine and serotonin . This dual action could potentially enhance neurotransmission in the brain, leading to its effects.
Biochemical Pathways
Given its potential interaction with μ-opioid receptors and the inhibition of norepinephrine and serotonin reuptake, it may influence pathways related to pain perception and mood regulation .
Pharmacokinetics
Venlafaxine, a structurally similar compound, is known to be well-absorbed and extensively metabolized by the liver, primarily via cyp2d6 . The bioavailability of venlafaxine is approximately 42±15% . These properties may provide some insight into the potential ADME properties of 4-(Dimethylamino)cyclohexanol.
Result of Action
If it acts similarly to venlafaxine, it may result in enhanced neurotransmission in the brain, potentially leading to analgesic and antidepressant effects .
Action Environment
For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)cyclohexanol typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride or lithium aluminum hydride as the reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent-free and catalyst-free methods have also been explored to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexanol derivatives.
Scientific Research Applications
4-(Dimethylamino)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Comparison with Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
4-Aminocyclohexanol: Similar structure but with an amino group instead of a dimethylamino group.
4-Methylcyclohexanol: A methyl group substituted at the fourth position instead of a dimethylamino group.
Uniqueness: 4-(Dimethylamino)cyclohexanol is unique due to the presence of both a hydroxyl group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-(dimethylamino)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNVXNYQNKDYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293915 | |
Record name | trans-4-(Dimethylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103023-51-4 | |
Record name | trans-4-(Dimethylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Dimethylamino)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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